molecular formula C17H29NO2 B4964072 2-[6-(2-Propan-2-ylphenoxy)hexylamino]ethanol

2-[6-(2-Propan-2-ylphenoxy)hexylamino]ethanol

Cat. No.: B4964072
M. Wt: 279.4 g/mol
InChI Key: SCAJMFIEICUEJB-UHFFFAOYSA-N
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Description

2-[6-(2-Propan-2-ylphenoxy)hexylamino]ethanol is an organic compound with a complex structure that includes a phenoxy group, a hexyl chain, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-Propan-2-ylphenoxy)hexylamino]ethanol typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 2-isopropylphenol with a suitable halogenated hexane derivative under basic conditions to form the phenoxyhexane intermediate. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Propan-2-ylphenoxy)hexylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce secondary amines.

Scientific Research Applications

2-[6-(2-Propan-2-ylphenoxy)hexylamino]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(2-Propan-2-ylphenoxy)hexylamino]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the aminoethanol moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[6-(2-Isopropylphenoxy)hexylamino]ethanol: Similar structure but with slight variations in the substituents.

    2-[6-(2-Methylphenoxy)hexylamino]ethanol: Another similar compound with a methyl group instead of an isopropyl group.

Uniqueness

2-[6-(2-Propan-2-ylphenoxy)hexylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[6-(2-propan-2-ylphenoxy)hexylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2/c1-15(2)16-9-5-6-10-17(16)20-14-8-4-3-7-11-18-12-13-19/h5-6,9-10,15,18-19H,3-4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAJMFIEICUEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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